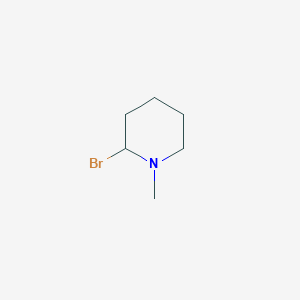![molecular formula C10H14N2OS B13884903 2-Propan-2-yl-3,6,7,8-tetrahydrothiopyrano[3,2-d]pyrimidin-4-one](/img/structure/B13884903.png)
2-Propan-2-yl-3,6,7,8-tetrahydrothiopyrano[3,2-d]pyrimidin-4-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Propan-2-yl-3,6,7,8-tetrahydrothiopyrano[3,2-d]pyrimidin-4-one is a heterocyclic compound that contains a thiopyran ring fused to a pyrimidine ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Propan-2-yl-3,6,7,8-tetrahydrothiopyrano[3,2-d]pyrimidin-4-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a thiopyran derivative with a pyrimidine precursor in the presence of a suitable catalyst. The reaction conditions often include elevated temperatures and the use of solvents such as ethanol or acetonitrile to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of green chemistry principles, such as solvent recycling and energy-efficient processes, is also considered in industrial settings.
化学反应分析
Types of Reactions
2-Propan-2-yl-3,6,7,8-tetrahydrothiopyrano[3,2-d]pyrimidin-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be used to modify the thiopyran ring or the pyrimidine ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or hydrogen peroxide, reducing agents such as sodium borohydride or lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific pH levels, and the use of inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carbonylated derivatives, while substitution reactions can introduce alkyl, aryl, or other functional groups to the compound.
科学研究应用
2-Propan-2-yl-3,6,7,8-tetrahydrothiopyrano[3,2-d]pyrimidin-4-one has several scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: It is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound is used in the development of new materials with specific properties, such as conductivity or fluorescence.
作用机制
The mechanism of action of 2-Propan-2-yl-3,6,7,8-tetrahydrothiopyrano[3,2-d]pyrimidin-4-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the nature of the target.
相似化合物的比较
Similar Compounds
Similar compounds to 2-Propan-2-yl-3,6,7,8-tetrahydrothiopyrano[3,2-d]pyrimidin-4-one include other thiopyran-pyrimidine fused heterocycles and related structures such as:
- 2-Methyl-3,6,7,8-tetrahydrothiopyrano[3,2-d]pyrimidin-4-one
- 2-Ethyl-3,6,7,8-tetrahydrothiopyrano[3,2-d]pyrimidin-4-one
- 2-Phenyl-3,6,7,8-tetrahydrothiopyrano[3,2-d]pyrimidin-4-one
Uniqueness
The uniqueness of this compound lies in its specific substituents and the resulting properties. The presence of the propan-2-yl group can influence the compound’s reactivity, solubility, and biological activity, making it distinct from other similar compounds.
This detailed article provides an overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
属性
分子式 |
C10H14N2OS |
|---|---|
分子量 |
210.30 g/mol |
IUPAC 名称 |
2-propan-2-yl-3,6,7,8-tetrahydrothiopyrano[3,2-d]pyrimidin-4-one |
InChI |
InChI=1S/C10H14N2OS/c1-6(2)9-11-7-4-3-5-14-8(7)10(13)12-9/h6H,3-5H2,1-2H3,(H,11,12,13) |
InChI 键 |
HYOYEYRIJDWGRE-UHFFFAOYSA-N |
规范 SMILES |
CC(C)C1=NC2=C(C(=O)N1)SCCC2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


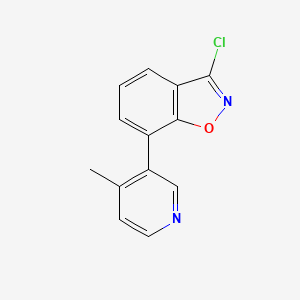
![[(5-Chloro-1,3-dimethylpyrazol-4-yl)methylideneamino] thiophene-2-carboxylate](/img/structure/B13884823.png)
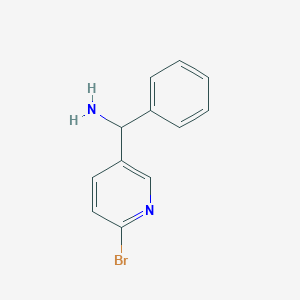
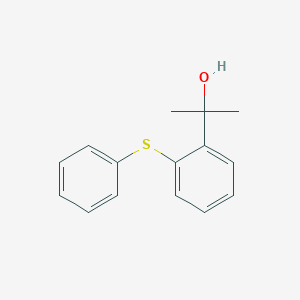
![6-P-Tolylfuro[2,3-D]pyrimidin-4-amine](/img/structure/B13884856.png)
![6-[(4-tert-butylphenyl)methyl]-4H-pyrrolo[2,3-d][1,3]thiazole](/img/structure/B13884866.png)
![1-[3-(4-Aminoanilino)propyl]pyrrolidin-2-one](/img/structure/B13884883.png)
![4-chloro-2-cyclopropyl-6-phenyl-5H-pyrrolo[3,2-d]pyrimidine](/img/structure/B13884885.png)
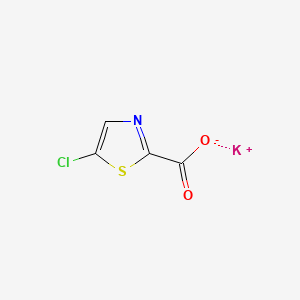
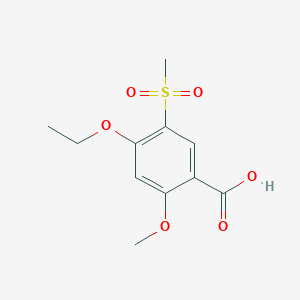
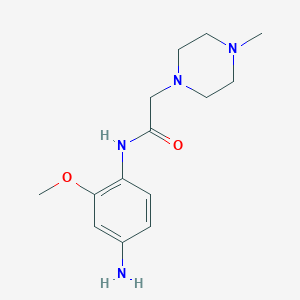
![6-amino-7-methylbenzo[c][1,2]oxaborol-1(3H)-ol](/img/structure/B13884898.png)
